molecular formula C15H15N3O2S B2608305 N1-(2-(methylthio)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide CAS No. 920368-18-9

N1-(2-(methylthio)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide

Cat. No.: B2608305
CAS No.: 920368-18-9
M. Wt: 301.36
InChI Key: BPTPOKGFDZJBJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(methylthio)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an oxalamide core with substituents that include a methylthio group on a phenyl ring and a pyridin-3-ylmethyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(methylthio)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide typically involves the reaction of 2-(methylthio)aniline with pyridin-3-ylmethylamine in the presence of oxalyl chloride. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with the amine to form the desired oxalamide. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(methylthio)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N1-(2-(methylthio)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N1-(2-(methylthio)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The pathways involved can include signal transduction, metabolic pathways, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(2-(methylthio)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide is unique due to the presence of both a methylthio group and a pyridin-3-ylmethyl group, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and its applications in various fields make it a compound of significant interest.

Properties

IUPAC Name

N'-(2-methylsulfanylphenyl)-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-21-13-7-3-2-6-12(13)18-15(20)14(19)17-10-11-5-4-8-16-9-11/h2-9H,10H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTPOKGFDZJBJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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